Compound Description: NZ-105 is a 1,4-dihydropyridine-5-phosphonate derivative exhibiting potent calcium antagonist activity. It has been investigated for its potential in treating hypertension and reversing multidrug resistance in tumor cells. [, , , ]
Relevance: While not sharing the core structure of ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate, NZ-105 exhibits structural similarities that warrant its inclusion. Both compounds feature a carboxylate ester group and an extended aromatic system connected by a linker. Additionally, both possess a nitrogen-containing heterocycle, although the specific heterocycles differ. The presence of these shared functionalities suggests potential for overlapping biological activities and warrants further investigation into their structure-activity relationships. [, , , ]
Compound Description: (S)-NZ-105 is the active enantiomer of NZ-105, a calcium antagonist. X-ray diffraction analysis confirmed its absolute configuration and its role in the compound's biological activity. []
Relevance: (S)-NZ-105, being the active enantiomer of NZ-105, shares the same structural relationship with ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate as its racemic counterpart. The key difference lies in the defined stereochemistry, highlighting the importance of chirality in biological activity. []
Compound Description: PAK-200, a dihydropyridine analogue, exhibits a weaker calcium antagonistic activity compared to NZ-105 and Verapamil. []
Relevance: Sharing a structural resemblance with NZ-105, PAK-200 also bears a degree of similarity to ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate. Both compounds feature an extended aromatic structure incorporating a nitrogen-containing heterocycle and a carboxylate ester. Notably, both compounds also contain a morpholine ring, although in different positions. This structural similarity, despite their differing core structures, suggests that they might share some pharmacological properties. []
Compound Description: This compound is a potent human A3 adenosine receptor antagonist, displaying a Ki value of 20 nM. []
Relevance: Although the core structures differ, Compound 38 and ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate share a noteworthy structural feature: both possess a thioester group. This functional group is relatively uncommon in drug molecules and its presence in both compounds suggests a potential for similar interactions with biological targets. []
Compound Description: RL648_81 functions as a KCNQ2/3-specific activator, demonstrating significantly higher potency and selectivity compared to the FDA-approved anticonvulsant, retigabine. This suggests it could be a potential clinical candidate for treating neurological disorders associated with neuronal hyperexcitability. [, ]
Relevance: Although RL648_81 and ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate possess different core structures, both share a key structural feature: a benzylamine moiety. Moreover, both molecules contain a carbamate group linked to an aromatic system. These shared structural elements suggest potential similarities in their binding modes and pharmacological properties. [, ]
Compound Description: This compound is notable for its antimitotic activity, which is enhanced upon hydroxylation. The S-enantiomer exhibits higher potency compared to the R-enantiomer. []
Relevance: While structurally distinct from ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate, Compound 1 presents a relevant comparison point. Both molecules feature a carbamate group connected to an aromatic system. Additionally, both contain a nitrogen-rich heterocyclic scaffold. The presence of these shared moieties suggests that exploring variations in their core structures could provide insights into structure-activity relationships and potentially lead to the identification of novel compounds with enhanced or modified biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.